

Application Notes: Utilizing Thr-Met in Amino Acid Transport Studies

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Compound of Interest

Compound Name: Thr-Met

Cat. No.: B1588686

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Introduction

The study of amino acid and peptide transport across biological membranes is crucial for understanding nutrient absorption, drug delivery, and various physiological processes. Di- and tripeptides are primarily absorbed in the small intestine by the proton-coupled oligopeptide transporter 1 (PEPT1), also known as SLC15A1.^{[1][2][3]} PEPT1 is a high-capacity, low-affinity transporter that plays a significant role in nutrition and pharmacology by mediating the uptake of a wide range of peptides and peptidomimetic drugs, such as β -lactam antibiotics and ACE inhibitors.^{[1][2][3]}

The dipeptide Threonyl-Methionine (**Thr-Met**) serves as a valuable tool for researchers studying these transport mechanisms. As a natural dipeptide, it is a substrate for transporters like PEPT1, allowing it to be used in various experimental contexts to probe transporter function, kinetics, and inhibition.

Key Applications of **Thr-Met**:

- **Characterization of Transporter Kinetics:** **Thr-Met** can be used as a substrate in uptake assays to determine the kinetic parameters (K_m , V_{max}) of peptide transporters like PEPT1 and PEPT2.^{[2][4]}
- **Competitive Inhibition Assays:** By competing with other substrates for the transporter's binding site, **Thr-Met** can be used to determine the binding affinity (K_i) of novel peptidomimetic drugs or other peptides.^{[5][6]}

- **Pro-drug Development:** The efficient transport of dipeptides is exploited in pro-drug design, where a drug moiety is linked to a peptide backbone to enhance its oral bioavailability.^{[2][7]} Studying the transport of model dipeptides like **Thr-Met** helps in designing more effective peptide-based pro-drugs.
- **Investigating Transport Mechanisms:** **Thr-Met** can be used in electrophysiological studies to measure the electrogenic co-transport of protons and peptides, helping to elucidate the step-by-step mechanism of transporter function.^{[1][3]}

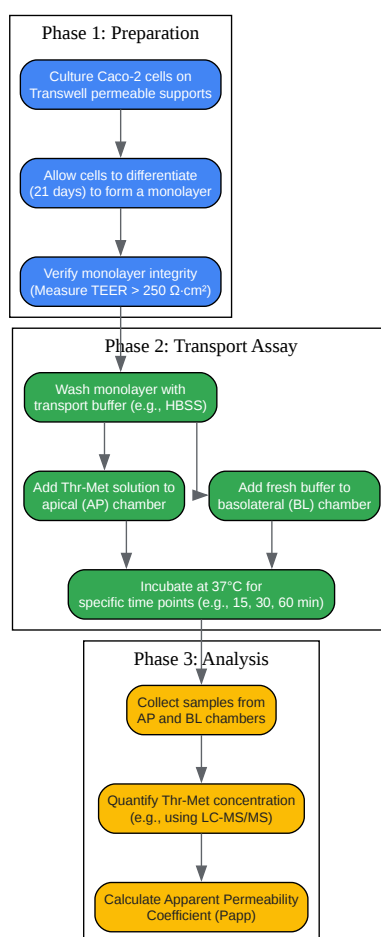
Quantitative Data on Dipeptide Transport

While specific kinetic data for **Thr-Met** is not readily available in the cited literature, the following table presents representative kinetic parameters for other common dipeptide substrates of the PEPT1 transporter. These values provide a comparative baseline for what might be expected in experiments using **Thr-Met**. The data is typically generated using systems like Caco-2 cell monolayers or *Xenopus* oocytes expressing the transporter.^{[5][8]}

Substrate / Inhibitor	Transporter	Experimental System	Parameter	Value	Reference
Glycylsarcosine (Gly-Sar)	PEPT1	Caco-2 Cells	K_m	0.2-10 mM	[2]
Glycylsarcosine (Gly-Sar)	rPepT1	MDCK Cells	EC_{50} (depolarization)	0.49 mM	[9]
Phenylalanyl-Tyrosine (Phe-Tyr)	PEPT1	Xenopus Oocytes	K_i	0.10 ± 0.04 mM	[5]
Phenylalanyl-Tyrosine-NH ₂	PEPT1	Xenopus Oocytes	K_i	0.94 ± 0.38 mM	[5]
N-acetyl-Phenylalanine (Ac-Phe)	PEPT1	Xenopus Oocytes	K_i	1.81 ± 0.37 mM	[5]
Cephalexin	PEPT1	Hamster Jejunum	-	Inhibits uptake	[10]
Lys[Z(NO ₂)]-Pro	PEPT1	Caco-2 / Oocytes	K_i	5-10 μ M	[6]

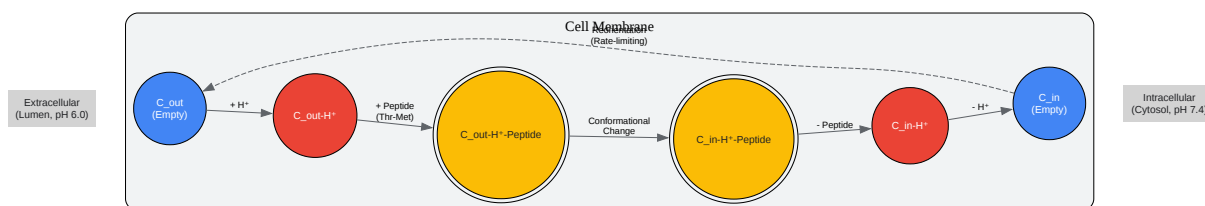
Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for a typical peptide transport assay and the underlying mechanism of the PEPT1 transporter.



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Caption: Experimental workflow for a Caco-2 cell transwell transport assay.



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Caption: Kinetic model for H⁺/dipeptide cotransport by PEPT1.

Experimental Protocols

Protocol 1: Caco-2 Transwell Permeability Assay

This protocol details the steps to measure the transepithelial transport of **Thr-Met** using a Caco-2 cell monolayer, a widely accepted in vitro model of the human intestinal epithelium.[\[8\]](#)
[\[11\]](#)

I. Materials and Reagents

- Caco-2 cells (passages 30-40)
- Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
- Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Non-Essential Amino Acids
- Transwell® permeable supports (e.g., 24-well plate format, 0.4 µm pore size)
- Hanks' Balanced Salt Solution (HBSS)
- HEPES buffer
- **Thr-Met** dipeptide
- LC-MS/MS system for quantification

II. Cell Culture and Seeding

- Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids in a humidified incubator at 37°C and 5% CO₂.[\[12\]](#)
- Seed the Caco-2 cells onto the apical (AP) side of the Transwell inserts at a density of approximately 1 x 10⁵ cells/well.[\[12\]](#)
- Culture the cells for 21 days to allow for spontaneous differentiation into a polarized monolayer. Change the culture medium in both the apical and basolateral (BL) chambers every 2-3 days.

III. Monolayer Integrity Test

- Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) using a Millicell-ERS volt-ohm meter.
- Only use monolayers with TEER values greater than $250 \Omega \cdot \text{cm}^2$ for the assay, as this indicates a well-formed, tight junction-sealed monolayer.[\[12\]](#)

IV. Transport Experiment

- Prepare the transport buffer: HBSS supplemented with 10 mM HEPES, pH adjusted to 6.0 for the apical side (to mimic the acidic microclimate of the intestine) and 7.4 for the basolateral side.
- Gently rinse the cell monolayers twice with pre-warmed (37°C) transport buffer.
- Prepare a stock solution of **Thr-Met** (e.g., 10 mM) in the apical transport buffer (pH 6.0).
- To initiate the transport experiment, add 0.2 mL of the **Thr-Met** solution to the apical chamber and 0.8 mL of fresh transport buffer (pH 7.4) to the basolateral chamber.[\[12\]](#)
- Incubate the plate at 37°C on an orbital shaker.
- Collect samples (e.g., 100 μL) from the basolateral chamber at specified time points (e.g., 15, 30, 60, 90, and 120 minutes). Immediately replace the collected volume with fresh, pre-warmed basolateral buffer.
- At the final time point, collect a sample from the apical chamber to determine the initial concentration.

V. Sample Analysis and Data Calculation

- Analyze the concentration of **Thr-Met** in all collected samples using a validated LC-MS/MS method.
- Calculate the apparent permeability coefficient (P_{app}) in cm/s using the following equation:
$$P_{\text{app}} = (dQ/dt) / (A * C_0)$$
 Where:
 - dQ/dt is the steady-state flux ($\mu\text{mol/s}$), determined from the slope of the cumulative amount of **Thr-Met** transported versus time.

- A is the surface area of the permeable support (cm²).
- C₀ is the initial concentration of **Thr-Met** in the apical chamber (μmol/mL).

Protocol 2: Competitive Inhibition Assay

This protocol is used to determine if a test compound inhibits the transport of a known substrate (here, a radiolabeled dipeptide is used as an example, with **Thr-Met** acting as the unlabeled inhibitor).

I. Materials and Reagents

- Cell line expressing PEPT1 (e.g., Caco-2 or transfected HEK293 cells)
- Radiolabeled dipeptide (e.g., [³H]Gly-Sar)
- Unlabeled **Thr-Met** (as the test inhibitor)
- Transport Buffer (as described in Protocol 1)
- Scintillation cocktail and liquid scintillation counter

II. Experimental Procedure

- Culture and prepare the cells as described for the permeability assay (either on plates or Transwell inserts).
- Wash the cells twice with transport buffer (pH 6.0).
- Prepare solutions containing a fixed concentration of the radiolabeled substrate (e.g., [³H]Gly-Sar, at a concentration near its K_m).
- In separate wells, add increasing concentrations of the inhibitor, **Thr-Met** (e.g., ranging from 0 to 100 mM).
- Initiate the uptake by adding the substrate/inhibitor solutions to the cells.
- Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to measure the initial rate of transport.

- Terminate the transport by rapidly washing the cells three times with ice-cold transport buffer to remove extracellular substrate.
- Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
- Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

III. Data Analysis

- Plot the transport rate of the radiolabeled substrate (in cpm or pmol/mg protein/min) as a function of the **Thr-Met** concentration.
- Determine the IC₅₀ value, which is the concentration of **Thr-Met** that causes 50% inhibition of the substrate transport.
- If the inhibition is competitive, the K_i value can be calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [S]/K_m)$ Where:
 - [S] is the concentration of the radiolabeled substrate.
 - K_m is the Michaelis-Menten constant for the radiolabeled substrate.

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